TMQ0153 -

TMQ0153

Catalog Number: EVT-1536322
CAS Number:
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TMQ0153 is a novel activator of necrostatin-1 sensitive necroptotic cell death, triggering apoptosis, autophagy and necroptosis crosstalk in chronic myeloid leukemia.
Source and Classification

TMQ0153 is synthesized from p-benzoquinone, which serves as a precursor in its formation. The compound's classification falls under the category of quinones, specifically tetrahydrobenzimidazole derivatives, which are known for their diverse biological activities. Its chemical formula is C14H13ClN2O2C_{14}H_{13}ClN_{2}O_{2}, with a molecular weight of approximately 276.72 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of TMQ0153 involves a multi-step process starting from p-benzoquinone. The detailed synthetic pathway includes:

  1. Formation of the Tetrahydrobenzimidazole Framework: This involves the reaction of p-benzoquinone with appropriate amines under controlled conditions to form the core structure.
  2. Substitution Reactions: Subsequent reactions introduce chlorine and other functional groups to enhance biological activity and solubility.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The synthesis has been documented in various studies, highlighting the efficacy and yield of the compound when synthesized under optimal conditions .

Molecular Structure Analysis

Structure and Data

TMQ0153 features a complex molecular structure characterized by a tetrahydrobenzimidazole ring system. The structural analysis reveals:

  • Core Structure: A fused bicyclic system that contributes to its biological activity.
  • Functional Groups: The presence of chlorine and hydroxyl groups enhances its interaction with biological targets.

The exact mass of TMQ0153 is reported as 276.07 g/mol, which is critical for understanding its reactivity and interaction with cellular components .

Chemical Reactions Analysis

Reactions and Technical Details

TMQ0153 undergoes several significant chemical reactions that contribute to its biological effects:

  1. Caspase-Dependent Apoptosis: At low concentrations, TMQ0153 triggers apoptosis through caspase activation, leading to programmed cell death in cancer cells.
  2. Necroptosis Induction: At higher concentrations, it induces necroptotic cell death characterized by increased reactive oxygen species (ROS) production and mitochondrial dysfunction.
  3. Autophagy Activation: TMQ0153 also stimulates autophagy as a protective mechanism against cell death, demonstrating its complex role in cellular stress responses .

These reactions highlight its potential therapeutic applications in targeting cancer cells resistant to conventional treatments.

Mechanism of Action

Process and Data

The mechanism by which TMQ0153 exerts its effects involves several critical processes:

  • Mitochondrial Membrane Potential Disruption: TMQ0153 causes loss of mitochondrial membrane potential, which is a hallmark of both apoptosis and necroptosis.
  • Calcium Ion Influx: It increases cytosolic free calcium levels, further promoting apoptotic pathways.
  • Reactive Oxygen Species Accumulation: The compound induces ROS accumulation at necroptotic concentrations, leading to oxidative stress and subsequent cell death.

In vivo studies have demonstrated that TMQ0153 can inhibit tumor formation in models such as zebrafish, underscoring its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TMQ0153 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents, which facilitates its use in various biological assays.
  • Stability: The compound remains stable under physiological conditions, making it suitable for therapeutic applications.
  • Reactivity: Its reactivity profile allows it to interact effectively with cellular targets involved in apoptosis and necroptosis.

These properties are critical for understanding how TMQ0153 can be utilized in laboratory settings and potential clinical applications .

Applications

Scientific Uses

TMQ0153 has promising applications in scientific research, particularly in the following areas:

  • Cancer Research: It serves as a lead compound for developing new anti-cancer therapies targeting chronic myeloid leukemia and potentially other malignancies.
  • Cell Death Studies: Researchers utilize TMQ0153 to explore mechanisms of cell death, providing insights into therapeutic resistance in cancer cells.
  • Pharmacological Studies: Its unique mechanism makes it an interesting candidate for pharmacological studies aimed at understanding drug interactions and efficacy against resistant cancer types .
Introduction to TMQ0153 and Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by uncontrolled proliferation of immature myeloid blasts, with a 5-year survival rate of <35% [1] [7]. A hallmark of AML is its reliance on mitochondrial metabolism, where oxidative phosphorylation (OXPHOS) supports blast proliferation and chemoresistance [9]. TMQ0153, a tetrahydrobenzimidazole derivative, emerges as a novel therapeutic agent targeting mitochondrial dynamics proteins OPA1 (optic atrophy 1) and MFN2 (mitofusin 2) to disrupt metabolic adaptations in AML cells [1] [3].

AML Pathophysiology and Therapeutic Challenges

Metabolic reprogramming in AML blasts drives therapeutic resistance:

  • OXPHOS dependency: Unlike solid tumors, AML cells exhibit heightened mitochondrial respiration linked to FLT3-ITD and IDH mutations, enabling energy production for proliferation [9].
  • Leukemic stem cells (LSCs): Residual LSCs persist post-chemotherapy by relying on mitochondrial metabolism, leading to relapse [9] [10].
  • Drug resistance mechanisms: Efflux pumps (e.g., P-glycoprotein), altered drug metabolism, and anti-apoptotic BCL-2 overexpression diminish efficacy of standard therapies like cytarabine/anthracyclines [9] [10].

Table 1: Current AML Targeted Therapies and Limitations

Therapeutic ClassExamplesKey Limitations
FLT3 inhibitorsGilteritinib, MidostaurinResistance via FLT3 mutation escape
BCL-2 inhibitorsVenetoclaxOXPHOS-driven resistance in LSCs
IDH inhibitorsIvosidenib, EnasidenibEmergence of secondary mutations
Antibody-drug conjugatesGemtuzumab ozogamicinCD33 heterogeneity and efflux

Source: Adapted from recent clinical reviews [10]

Mitochondrial Dynamics as a Therapeutic Target in Hematologic Malignancies

Mitochondrial fusion/fission balance regulates AML cell survival:

  • Fusion machinery: OPA1 (inner membrane) and MFN2 (outer membrane) maintain cristae architecture, enabling efficient OXPHOS and cristae-dependent apoptosis suppression [4] [6].
  • Fission regulation: DRP1-driven fission facilitates mitophagy and metabolic flexibility [6].
  • Pathogenic dysregulation: AML cells exhibit OPA1/MFN2 upregulation, promoting elongated mitochondria resistant to stress-induced apoptosis [1] [6]. Genetic depletion of OPA1 or MFN2 reduces colony formation in patient-derived xenografts by 40–60% (p<0.01) [6].

Table 2: Key Mitochondrial Dynamics Proteins in AML

ProteinFunctionExpression in AMLConsequence of Inhibition
OPA1Inner membrane fusion, cristae maintenanceUpregulated in adverse-risk AMLLoss of cristae integrity, impaired OXPHOS
MFN2Outer membrane fusion, ER-mitochondria tetheringElevated in chemoresistant subtypesReduced mitochondrial networking
DRP1Fission executionVariableEnhanced mitophagy, metabolic stress

Source: Proteogenomic profiling studies [6] [9]

Rationale for Targeting OPA1 and MFN2 in AML

TMQ0153’s mechanism exploits mitochondrial vulnerabilities:

  • OPA1/MFN2 degradation: TMQ0153 reduces OPA1 and MFN2 protein levels by >50%, fragmenting mitochondrial networks and depolarizing mitochondrial membrane potential (ΔΨm) [1] [7].
  • Metabolic disruption: Cristae disassembly impairs Complex I-driven respiration, forcing glycolytic dependency and depleting ATP [1].
  • ROS amplification: Impaired electron transport increases superoxide production (2–3 fold), depleting glutathione (GSH) and altering NAD⁺/NADH ratios, triggering caspase-dependent apoptosis [1] [3].

Synergy with conventional therapies:

  • TMQ0153 resensitizes venetoclax-resistant cells by disrupting mitochondrial integrity, reducing BCL-2–mediated apoptosis thresholds [1] [3].
  • In FLT3-mutant AML, TMQ0153 synergizes with gilteritinib, enhancing ROS-induced lethality (in vivo survival extension: 40% vs. 15% monotherapy) [3].

Table 3: Preclinical Efficacy of TMQ0153 in AML Models

Model SystemInterventionKey Outcomes
MV4-11 xenografts (NSG mice)TMQ0153 monotherapy (10 mg/kg)60% reduction in tumor volume (p<0.01)
MOLM-14-Luc PDXTMQ0153 + Venetoclax/Azacitidine80% reduction in leukemic burden; prolonged survival vs. controls
U937 cells in vitroTMQ0153 + GilteritinibROS increase 3.5-fold; synergistic apoptosis (CI<0.8)

CI = Combination Index; PDX = Patient-derived xenograft [1] [3] [7]

Properties

Product Name

TMQ0153

IUPAC Name

3-(4-Chlorophenyl)-7a-hydroxy-2-methyl-3,3a,4,7a-tetrahydro-5H-benzo[d]imidazol-5-one

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72

InChI

InChI=1S/C14H13ClN2O2/c1-9-16-14(19)7-6-12(18)8-13(14)17(9)11-4-2-10(15)3-5-11/h2-7,13,19H,8H2,1H3

InChI Key

UKHNYWKXZXJYGB-UHFFFAOYSA-N

SMILES

O=C(C=C1)CC2C1(O)N=C(C)N2C3=CC=C(Cl)C=C3

Solubility

Soluble in DMSO

Synonyms

TMQ0153; TMQ-0153; TMQ 0153

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.